4-Bromo-2-methyl-5-[[(3S,5S)-1-methyl-5-phenylpiperidin-3-yl]amino]pyridazin-3-one is a complex organic compound belonging to the class of pyridazinones. It features a bromine atom at the 4-position of the pyridazine ring and a piperidine moiety that contributes to its pharmacological properties. The compound's structure includes a methyl group at the 2-position and an amino group linked to a piperidine derivative, which enhances its biological activity. Its molecular formula is C17H20BrN3O, indicating the presence of carbon, hydrogen, bromine, nitrogen, and oxygen atoms.
This heterocyclic ring system is present in various bioactive molecules, including some with anticonvulsant and anti-inflammatory properties.
The presence of a bromine atom can influence a molecule's biological activity and metabolic stability.
Methyl groups can affect a molecule's lipophilicity, which can impact its absorption and distribution in the body.
This group is commonly found in medicinal chemistry and can play a role in ligand-receptor interactions.
Based on this analysis, 4-Bromo-2-methyl-5-[[(3S,5S)-1-methyl-5-phenylpiperidin-3-yl]amino]pyridazin-3-one could be a potential candidate for research in the following areas:
The combination of functional groups might be of interest for researchers exploring novel drug candidates with specific biological activities.
This compound could be used to understand how different chemical modifications affect the properties of pyridazinone-based molecules.
The chemical reactivity of 4-Bromo-2-methyl-5-[[(3S,5S)-1-methyl-5-phenylpiperidin-3-yl]amino]pyridazin-3-one can be explored through various reactions typical of pyridazinones and amines. Key reactions include:
4-Bromo-2-methyl-5-[[(3S,5S)-1-methyl-5-phenylpiperidin-3-yl]amino]pyridazin-3-one exhibits notable biological activities. It has been studied for its potential as a therapeutic agent in various conditions:
The synthesis of 4-Bromo-2-methyl-5-[[(3S,5S)-1-methyl-5-phenylpiperidin-3-yl]amino]pyridazin-3-one typically involves several steps:
The compound has potential applications in various fields:
Interaction studies are crucial for understanding how 4-Bromo-2-methyl-5-[[(3S,5S)-1-methyl-5-phenylpiperidin-3-yl]amino]pyridazin-3-one interacts with biological targets:
Several compounds share structural similarities with 4-Bromo-2-methyl-5-[[(3S,5S)-1-methyl-5-phenylpiperidin-3-yl]amino]pyridazin-3-one. A comparison highlights its uniqueness:
Compound Name | Structure Features | Biological Activity | Unique Aspects |
---|---|---|---|
4-Chloro-2-methylpyridazinone | Similar pyridazine core | Antitumor | Lacks piperidine moiety |
1-Methylpiperidine | Piperidine structure | CNS effects | No pyridazine component |
4-Methylpyridazinone | Methyl substitution at 4-position | Antimicrobial | Different halogenation pattern |
These comparisons illustrate that while there are compounds with overlapping features, 4-Bromo-2-methyl-5-[[(3S,5S)-1-methyl-5-phenylpiperidin-3-yl]amino]pyridazin-3-one's unique combination of substituents may contribute to distinct pharmacological profiles and therapeutic potentials.